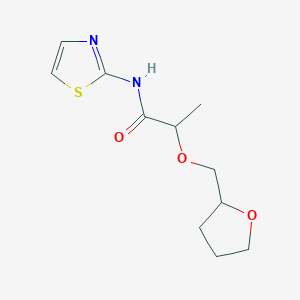![molecular formula C11H16ClN3O B7531318 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one](/img/structure/B7531318.png)
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a pyridazinone derivative that has been synthesized through various methods. It has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one is not fully understood. However, it has been found to modulate the activity of certain ion channels in the brain, which may contribute to its potential applications in neuroscience. It has also been found to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis in these cells.
Biochemical and Physiological Effects:
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in these cells, and modulate the activity of certain ion channels in the brain. It has also been found to have antimicrobial activity, and it has been studied for its potential use as an antibacterial and antifungal agent.
実験室実験の利点と制限
One of the advantages of using 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one in lab experiments is its potential applications in various fields of scientific research. It has been found to have antitumor and antimicrobial activity, and it has been studied for its potential use in cancer treatment, as well as its potential use as an antibacterial and antifungal agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one. One direction is to further investigate its potential applications in cancer treatment, as well as its potential use as an antibacterial and antifungal agent. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on ion channels in the brain. Additionally, further research may be needed to improve its solubility in water, in order to make it more suitable for use in certain assays.
合成法
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one has been synthesized through various methods. One of the most common methods is the reaction of 5-chloro-2-nitropyridine with cyclopentylmethylamine and sodium hydride in the presence of dimethylformamide. The resulting compound is then reduced using lithium aluminum hydride to yield 5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one.
科学的研究の応用
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one has shown potential applications in various fields of scientific research. It has been found to have antitumor activity, and it has been studied for its potential use in cancer treatment. It has also been found to have antimicrobial activity, and it has been studied for its potential use as an antibacterial and antifungal agent. In addition, it has been found to have potential applications in neuroscience, as it has been shown to modulate the activity of certain ion channels in the brain.
特性
IUPAC Name |
5-chloro-4-[cyclopentylmethyl(methyl)amino]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(7-8-4-2-3-5-8)9-6-13-14-11(16)10(9)12/h6,8H,2-5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUALDJEVAVOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCC1)C2=C(C(=O)NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7531255.png)

![3-[(5-propyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7531261.png)
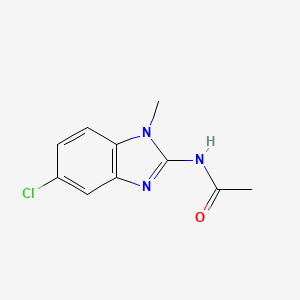
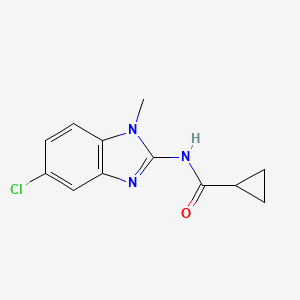
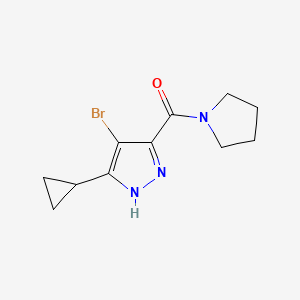
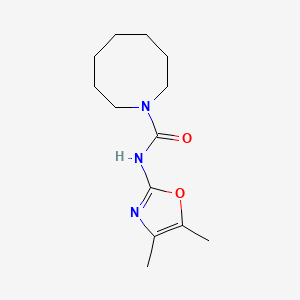
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7531289.png)

![3-[(1-Hydroxycyclohexyl)methyl]-6-methylquinazolin-4-one](/img/structure/B7531310.png)
![N-cyclopropyl-N-methyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B7531324.png)
![N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]acetamide](/img/structure/B7531325.png)
